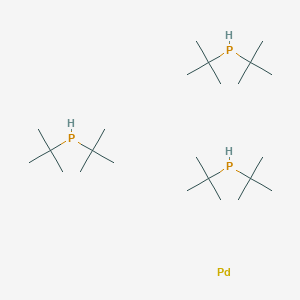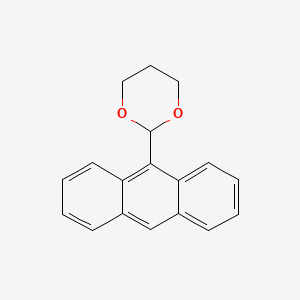
L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-苯丙氨酰-L-丝氨酰-L-酪氨酰甘氨酰-L-缬氨酰-L-谷氨酰胺是一种由六个氨基酸组成的肽化合物:L-苯丙氨酸、L-丝氨酸、L-酪氨酸、甘氨酸、L-缬氨酸和L-谷氨酰胺。
准备方法
合成路线和反应条件
L-苯丙氨酰-L-丝氨酰-L-酪氨酰甘氨酰-L-缬氨酰-L-谷氨酰胺的合成通常采用固相肽合成 (SPPS) 法。该方法允许将受保护的氨基酸逐个添加到固定在固体树脂上的生长的肽链上。该过程包括以下步骤:
第一个氨基酸的连接: 第一个氨基酸,L-苯丙氨酸,连接到树脂上。
脱保护: 去除氨基酸上的保护基团,暴露反应性胺基。
偶联: 使用偶联试剂(如 N,N'-二异丙基碳二酰胺 (DIC) 和 1-羟基苯并三唑 (HOBt)),将下一个氨基酸,L-丝氨酸,偶联到生长的肽链上。
重复: 步骤 2 和 3 对每个后续氨基酸(L-酪氨酸、甘氨酸、L-缬氨酸和 L-谷氨酰胺)重复。
裂解: 将完成的肽从树脂上裂解并脱保护,得到最终产物。
工业生产方法
L-苯丙氨酰-L-丝氨酰-L-酪氨酰甘氨酰-L-缬氨酰-L-谷氨酰胺的工业生产可能涉及大规模 SPPS 或重组 DNA 技术。在重组 DNA 技术中,编码肽的基因被插入到合适的表达系统(如大肠杆菌)中,然后该系统大量生产肽。
化学反应分析
反应类型
L-苯丙氨酰-L-丝氨酰-L-酪氨酰甘氨酰-L-缬氨酰-L-谷氨酰胺可以发生各种化学反应,包括:
氧化: 酪氨酸残基可以被氧化形成二酪氨酸。
还原: 如果存在二硫键,则可以被还原为游离硫醇。
取代: 通过定点诱变,可以将氨基酸残基替换为其他氨基酸。
常用试剂和条件
氧化: 过氧化氢或过乙酸可用作氧化剂。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇可用作还原剂。
取代: 定点诱变需要特定的引物和 DNA 聚合酶。
主要产物
氧化: 二酪氨酸和其他氧化衍生物。
还原: 二硫键的游离硫醇。
取代: 氨基酸序列改变的修饰肽。
科学研究应用
L-苯丙氨酰-L-丝氨酰-L-酪氨酰甘氨酰-L-缬氨酰-L-谷氨酰胺有几个科学研究应用:
化学: 用作研究肽合成和结构的模型肽。
生物学: 研究其在细胞信号传导和蛋白质相互作用中的作用。
医学: 探索其潜在的治疗效果,如抗炎和抗氧化特性。
工业: 用于开发基于肽的药物和生物材料。
作用机制
L-苯丙氨酰-L-丝氨酰-L-酪氨酰甘氨酰-L-缬氨酰-L-谷氨酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该肽可以与受体或酶结合,调节其活性并触发下游信号级联反应。例如,它可能与细胞表面受体相互作用,以影响细胞反应,如增殖、分化或凋亡。
相似化合物的比较
类似化合物
L-丙氨酰-L-谷氨酰胺: 一种二肽,在细胞培养和临床营养中应用。
甘氨酰-L-苯丙氨酰-L-酪氨酰-L-苏氨酰-L-丙氨酰-L-丝氨酰甘氨酰-L-赖氨酰-L-赖氨酰-L-缬氨酰-L-赖氨酰-L-异亮氨酰-L-丙氨酰-L-赖氨酰-L-α-谷氨酰-L-丝氨酰-L-亮氨酰-L-α-天冬氨酰-L-赖氨酰-L-缬氨酰-L-赖氨酰-L-天冬酰胺酰-L-亮氨酰-L-苯丙氨酸: 一种具有类似氨基酸组成的较长肽。
独特之处
L-苯丙氨酰-L-丝氨酰-L-酪氨酰甘氨酰-L-缬氨酰-L-谷氨酰胺由于其特定的序列和氨基酸组合而具有独特性,这些组合赋予了独特的生化特性和潜在应用。其结构允许与分子靶标进行特定相互作用,使其在研究和治疗目的方面具有价值。
属性
CAS 编号 |
189017-17-2 |
|---|---|
分子式 |
C33H45N7O10 |
分子量 |
699.8 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N7O10/c1-18(2)28(32(48)37-23(33(49)50)12-13-26(35)43)40-27(44)16-36-30(46)24(15-20-8-10-21(42)11-9-20)38-31(47)25(17-41)39-29(45)22(34)14-19-6-4-3-5-7-19/h3-11,18,22-25,28,41-42H,12-17,34H2,1-2H3,(H2,35,43)(H,36,46)(H,37,48)(H,38,47)(H,39,45)(H,40,44)(H,49,50)/t22-,23-,24-,25-,28-/m0/s1 |
InChI 键 |
SXYJWVXLFGAZQX-VEBUABNOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)


![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
